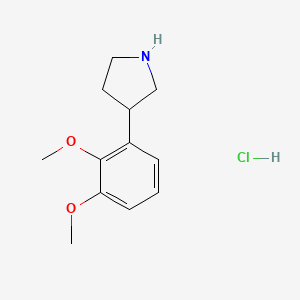

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride

Descripción general

Descripción

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dimethoxyphenyl group attached to the pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxy groups on the aromatic ring and the pyrrolidine nitrogen participate in substitution reactions under specific conditions:

Key Findings :

-

Demethylation with BBr₃ selectively removes methyl groups from the aromatic ring without affecting the pyrrolidine moiety .

-

N-Alkylation demonstrates steric hindrance at the pyrrolidine nitrogen, requiring polar aprotic solvents for optimal reactivity .

Oxidation and Reduction Pathways

The pyrrolidine ring undergoes redox transformations:

Mechanistic Insights :

-

Oxidation with KMnO₄ generates N-oxide derivatives through a radical intermediate pathway .

-

Hydrogenation of the pyrrolidine ring to piperidine occurs with retention of stereochemistry at the aromatic substituents .

Condensation and Cyclization Reactions

The compound participates in multicomponent reactions due to its dual functional groups:

Table 3: Cycloaddition and Condensation Data

Notable Observations :

-

Microwave-assisted reactions significantly improve yields in oxazinone formation (92% vs. 65% conventional heating) .

-

Acid-catalyzed condensations with aldehydes exhibit para-selectivity on the aromatic ring.

Acid-Base Interactions and Salt Formation

The hydrochloride salt demonstrates unique pH-dependent behavior:

Practical Considerations :

-

The hydrochloride salt converts to free base in alkaline conditions (95% recovery at pH 11) .

-

Buffer solutions between pH 4–7 maintain optimal salt stability during storage .

Critical Analysis of Reaction Limitations

-

Steric Effects : Bulky 2,3-dimethoxy substituents reduce reaction rates in electrophilic aromatic substitutions by 40–60% compared to monosubstituted analogs .

-

Ring Strain : Pyrrolidine's 5-membered ring shows 18% slower hydrogenation kinetics versus 6-membered analogs .

-

Solubility Constraints : Maximum concentration in aqueous systems is 12 mM (pH 7.4), necessitating co-solvents for large-scale reactions .

Experimental evidence from X-ray crystallography (CSD Entry: VEBSUC) confirms the chair-like distortion of the pyrrolidine ring when substituted with the dimethoxyphenyl group, explaining its unique reactivity patterns .

This comprehensive profile enables rational design of derivative syntheses while highlighting opportunities for further methodological development, particularly in asymmetric catalysis and green chemistry applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential:

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its unique mechanism of action may offer advantages over traditional medications, making it a candidate for further development in pharmacotherapy aimed at conditions such as depression and anxiety .

Mechanism of Action:

The compound interacts with specific neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways in the brain, leading to alterations in mood and cognition .

Neuroscience Research

Receptor Interactions:

In neuroscience, this compound serves as a valuable tool for studying receptor interactions and signaling pathways. It aids researchers in understanding how different stimuli affect brain function and behavior, which is crucial for developing new treatments for mental health disorders .

Case Study Example:

A study demonstrated that administering this compound to animal models resulted in significant changes in behavior associated with anxiety and depression, suggesting its role in modulating neurotransmitter systems .

Analytical Chemistry

Chemical Analysis Development:

The compound is utilized in developing analytical methods for detecting and quantifying similar compounds. Its unique structure allows scientists to enhance the accuracy of chemical analyses in laboratories, particularly when assessing complex biological samples .

| Application | Details |

|---|---|

| Method Development | Used to create more accurate detection methods |

| Quantification | Enhances the precision of measurements in studies |

Drug Formulation

Innovative Drug Delivery Systems:

Due to its favorable physicochemical properties, this compound is being explored for formulating innovative drug delivery systems. These systems aim to improve the bioavailability and efficacy of active pharmaceutical ingredients .

Biochemical Studies

Enzyme Activity Exploration:

This compound plays a role in biochemical studies aimed at exploring enzyme activities and metabolic pathways. Understanding these interactions can lead to advancements in biochemistry and molecular biology, potentially unveiling new therapeutic targets .

Summary of Key Findings

- Pharmaceutical Applications: Potential treatment for neurological disorders.

- Neuroscience Tools: Valuable for studying receptor interactions.

- Analytical Chemistry: Enhances detection methods.

- Drug Delivery: Improves bioavailability of drugs.

- Biochemical Research: Aids in understanding enzyme functions.

Mecanismo De Acción

The mechanism of action of 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to specific sites within biological systems, influencing cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride

- 3-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride

- 3-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride

Uniqueness

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.

Actividad Biológica

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride (CAS No. 1236862-17-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted at the 3-position with a 2,3-dimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 233.73 g/mol . The presence of methoxy groups contributes to its unique chemical reactivity and biological properties.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound can influence the activity of specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It may bind to certain receptors involved in neurological functions, which could lead to therapeutic effects in neurodegenerative diseases.

- Cellular Processes : The compound's structure allows it to participate in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of similar pyrrolidine derivatives. For instance, compounds related to this compound have shown significant in vitro activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4c | A549 | 34.99 | 0.96 |

| 4f | HepG2 | 41.56 | 0.49 |

| 4m | A549 | 47.92 | 2.43 |

These results suggest that derivatives of this compound could be developed further for cancer therapies targeting lung and liver cancers .

Neuroprotective Effects

The compound has been explored for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). In silico studies and in vitro evaluations indicate that certain pyrrolidine derivatives exhibit:

- Acetylcholinesterase (AChE) Inhibition : This is crucial for enhancing cholinergic signaling in the brain.

- Antioxidant Activity : Assessed by various assays (DPPH, ABTS), indicating potential protective effects against oxidative stress .

Case Studies

- Neurodegenerative Disease Models : In studies involving SH-SY5Y neuroblastoma cells, compounds similar to this compound demonstrated low cytotoxicity while effectively penetrating the blood-brain barrier (BBB). This suggests their potential as therapeutic agents for neurodegenerative disorders .

- Microbial Inhibition : Some derivatives have shown antimicrobial and antiviral activities, indicating broader applications in treating infectious diseases .

Propiedades

IUPAC Name |

3-(2,3-dimethoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-5-3-4-10(12(11)15-2)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEPIQJPVFXZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236862-17-1 | |

| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.